

Physicochemical Properties of 7-Azaindole-3-Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1*H*-Pyrrolo[2,3-*b*]pyridine-3-carboxylic acid

Cat. No.: B121514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole-3-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, containing both a pyrrole and a pyridine ring, offers unique hydrogen bonding capabilities and structural features that are attractive for designing molecules with specific biological activities.

Understanding the physicochemical properties of this core structure is paramount for its effective utilization in the development of novel therapeutics. This technical guide provides a comprehensive overview of the key physicochemical parameters of 7-azaindole-3-carboxylic acid, detailed experimental protocols for their determination, and a visual representation of a fundamental experimental workflow.

Data Presentation: Physicochemical Properties

The following table summarizes the known physicochemical properties of 7-azaindole-3-carboxylic acid. It is important to note that while some experimental data is available, other values are predicted or inferred from structurally related compounds due to the limited publicly available experimental data for this specific molecule.

Property	Value	Source/Method
IUPAC Name	1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid	-
CAS Number	156270-06-3	-
Molecular Formula	C ₈ H ₆ N ₂ O ₂	-
Molecular Weight	162.15 g/mol	Calculated
Melting Point	205 - 209 °C	[1]
pKa	Acidic pKa (Carboxylic Acid): ~5 Basic pKa (Pyridine Nitrogen): ~3.67 (for 7-azaindole)	Predicted/Inferred from related compounds [2] [3]
logP	Not available	-
Solubility	Slightly soluble in water. [1] Insoluble in weakly polar media like chloroform unless a hydrogen-bonding partner is present. [4]	Qualitative

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of solid organic compounds like 7-azaindole-3-carboxylic acid.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property defined as the temperature at which the solid and liquid phases are in equilibrium. It is typically recorded as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted. A narrow melting point range is often indicative of high purity.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of dry, finely powdered 7-azaindole-3-carboxylic acid is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary should be positioned adjacent to the temperature sensor to ensure accurate temperature reading.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range constitutes the melting point.
- **Replicate Measurements:** The determination should be repeated at least twice to ensure the reproducibility of the results.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a compound like 7-azaindole-3-carboxylic acid, which has both an acidic carboxylic acid group and a basic pyridine nitrogen, two pKa values can be determined. Potentiometric titration is a common and accurate method for pKa determination.

Methodology (Potentiometric Titration):

- **Solution Preparation:** A precise weight of 7-azaindole-3-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound's aqueous solubility is low, to create a solution of known concentration.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is stirred to ensure

homogeneity, and the pH is recorded.

- Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
- Determination of Basic pKa: To determine the pKa of the conjugate acid of the pyridine nitrogen, a similar titration can be performed by dissolving the compound in a slightly acidic solution and titrating with a strong acid (e.g., 0.1 M HCl).

Determination of logP (Octanol-Water Partition Coefficient)

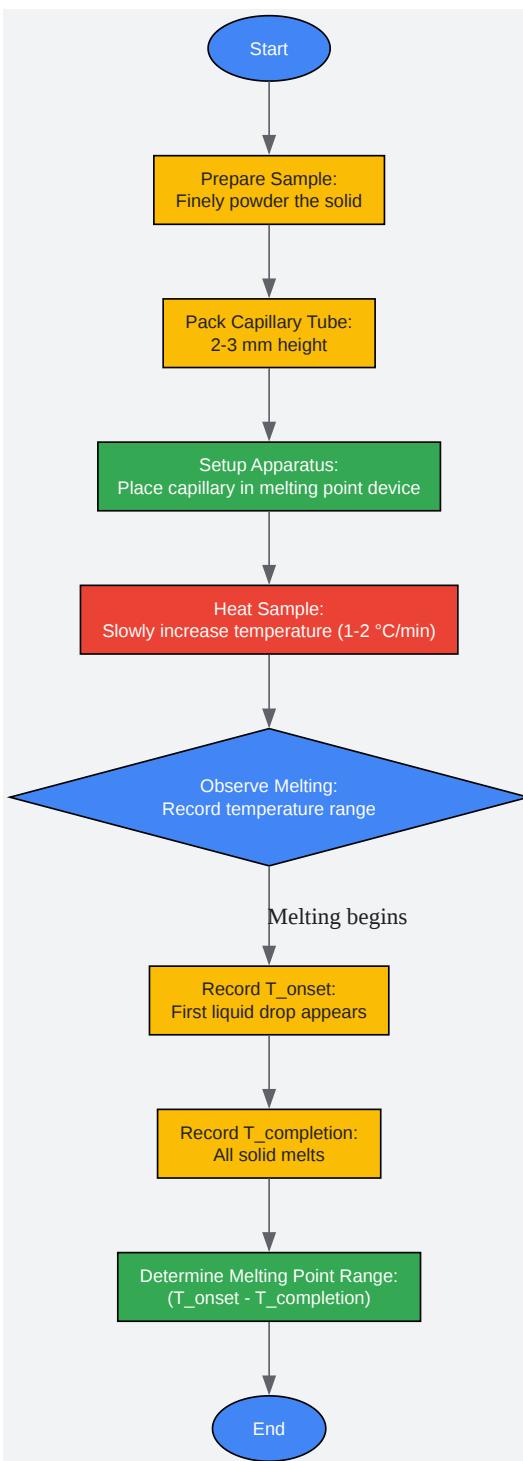
Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. LogP, the logarithm of P, is a widely used parameter to describe a compound's lipophilicity.

Methodology (Shake-Flask Method):

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Sample Preparation: A known amount of 7-azaindole-3-carboxylic acid is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
- Partitioning: A measured volume of the solution containing the compound is mixed with a measured volume of the other pre-saturated phase in a sealed container. The mixture is then agitated (e.g., by shaking or stirring) for a sufficient time to allow for equilibrium to be reached (typically several hours).
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Determination of Aqueous Solubility


Principle: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.

Methodology (Equilibrium Shake-Flask Method):

- Sample Preparation: An excess amount of solid 7-azaindole-3-carboxylic acid is added to a known volume of water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Concentration Analysis: The concentration of 7-azaindole-3-carboxylic acid in the clear, saturated aqueous solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
- Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the melting point of a solid compound using the capillary method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Azaindole-3-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ochemtutor.com [ochemtutor.com]
- 4. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- To cite this document: BenchChem. [Physicochemical Properties of 7-Azaindole-3-Carboxylic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121514#physicochemical-properties-of-7-azaindole-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com